molecular formula C16H12ClFN4O B2455105 3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol CAS No. 905765-19-7

3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2455105
CAS No.: 905765-19-7
M. Wt: 330.75
InChI Key: UFCXVFVVJUQGAJ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chlorophenyl group, a fluorobenzyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The chlorophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the reaction of cyanuric chloride with 3-chloroaniline and 4-fluorobenzylamine under controlled conditions can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl and fluorobenzyl groups can participate in further substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

  • 3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 3-[(4-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methyl vs. benzyl groups) can significantly alter the chemical and biological properties of these compounds.
  • Chemical Reactivity: Variations in substituents can affect the reactivity of the triazine ring and the types of reactions the compound can undergo.
  • Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets and pathways.

Properties

IUPAC Name

3-(3-chloroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-11-2-1-3-13(9-11)19-16-20-15(23)14(21-22-16)8-10-4-6-12(18)7-5-10/h1-7,9H,8H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXVFVVJUQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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